molecular formula C8H6Br2O4 B12583956 Methyl 2,6-dibromo-3,5-dihydroxybenzoate

Methyl 2,6-dibromo-3,5-dihydroxybenzoate

Cat. No.: B12583956
M. Wt: 325.94 g/mol
InChI Key: KWPAAHWPKTYGJD-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3,5-dihydroxybenzoate is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dibromo-3,5-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid through a series of bromination and esterification reactions. The typical synthetic route involves:

    Bromination: 2,6-dihydroxybenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions.

    Esterification: The brominated product is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 2,6-dihydroxybenzoic acid are brominated using bromine or a bromine source.

    Continuous Esterification: The brominated intermediate is continuously fed into an esterification reactor where it reacts with methanol under controlled conditions to produce the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or partially reduced intermediates.

Scientific Research Applications

Methyl 2,6-dibromo-3,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,6-dibromo-3,5-dihydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dibromo-2-hydroxybenzoate
  • Methyl 2,5-dihydroxybenzoate
  • Methyl 3,5-dihydroxybenzoate

Uniqueness

Methyl 2,6-dibromo-3,5-dihydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

methyl 2,6-dibromo-3,5-dihydroxybenzoate

InChI

InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3

InChI Key

KWPAAHWPKTYGJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1Br)O)O)Br

Origin of Product

United States

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